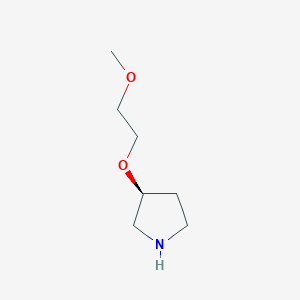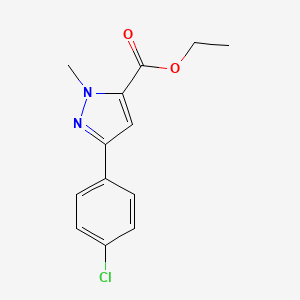
(6-Cyclopentyloxy-pyridin-3-yl)methanol
Übersicht
Beschreibung
“(6-Cyclopentyloxy-pyridin-3-yl)methanol” is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridin-3-yl group attached to a methanol group via an oxygen atom, and a cyclopentyl group attached to the pyridin-3-yl group via another oxygen atom .Wissenschaftliche Forschungsanwendungen
Methanol as a Chemical Marker for Insulating Paper Degradation
A comprehensive literature review highlights methanol's role as a chemical marker in assessing solid insulation condition within power transformers. This application stems from methanol's identification in oil-immersed insulating papers during thermal aging tests. The review discusses analytical methods for methanol determination in transformer oil, kinetic studies linking methanol generation to cellulose degradation, and the utility of methanol in monitoring cellulosic insulation degradation. This use showcases methanol's significance beyond simple chemical synthesis, highlighting its application in electrical engineering and maintenance (Jalbert et al., 2019).
Methanol Synthesis and Applications
Methanol synthesis, particularly through liquid-phase processes, is reviewed, emphasizing its role as a basic chemical with extensive industrial applications. The review covers catalysts, kinetics, and the potential of methanol as a clean-burning fuel or a fuel additive. This insight into methanol's versatile applications underscores its importance in the chemical industry and renewable energy sectors (Cybulski, 1994).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes provides a foundation for understanding drug-drug interactions and metabolism. This study could be relevant for investigating how different compounds, including potentially "(6-Cyclopentyloxy-pyridin-3-yl)methanol", interact with liver enzymes, affecting drug metabolism and pharmacokinetics (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-8-9-5-6-11(12-7-9)14-10-3-1-2-4-10/h5-7,10,13H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHZLVLXNJVIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)





![ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1453475.png)
![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)


